molecular formula C8H15NaO2 B7802087 sodium;(113C)octanoate

sodium;(113C)octanoate

Cat. No.: B7802087
M. Wt: 167.19 g/mol
InChI Key: BYKRNSHANADUFY-IYWRZBIASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium octanoate-1-13C, also known as sodium caprylate-1-13C or octanoic acid-1-13C sodium salt, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the octanoate chain. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium octanoate-1-13C can be synthesized by neutralizing octanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving octanoic acid-1-13C in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium octanoate-1-13C.

Industrial Production Methods

In an industrial setting, the production of sodium octanoate-1-13C follows a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Sodium octanoate-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octanoic acid-1-13C.

    Reduction: It can be reduced to form octanol-1-13C.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Octanoic acid-1-13C.

    Reduction: Octanol-1-13C.

    Substitution: Various alkyl or acyl derivatives of sodium octanoate-1-13C.

Scientific Research Applications

Sodium octanoate-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of sodium octanoate-1-13C depends on its application. In metabolic studies, it acts as a substrate that is metabolized by various enzymes, allowing researchers to trace its pathway and understand the metabolic processes. The carbon-13 labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, making it easier to track the compound.

Comparison with Similar Compounds

Sodium octanoate-1-13C is unique due to its isotopic labeling. Similar compounds include:

    Sodium caprylate: The unlabeled version of sodium octanoate.

    Sodium heptanoate: A similar compound with one less carbon atom.

    Sodium nonanoate: A similar compound with one more carbon atom.

The isotopic labeling of sodium octanoate-1-13C makes it particularly valuable for research applications where tracking and tracing specific carbon atoms is essential.

Properties

IUPAC Name

sodium;(113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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